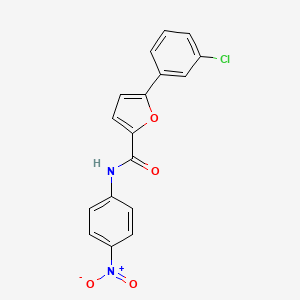![molecular formula C15H15ClN4O3 B5018450 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide](/img/structure/B5018450.png)
4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide is a chemical compound with various scientific research applications. It is a small molecule inhibitor that has the potential to be used as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide involves the inhibition of certain enzymes that are involved in the development of cancer. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair and tankyrase is involved in telomere maintenance. Inhibition of these enzymes leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, anti-inflammatory properties, and the potential to be used in the treatment of inflammatory diseases. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide in lab experiments include its ability to inhibit the growth of cancer cells, its low toxicity profile, and its potential to be used in the treatment of inflammatory diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for the research of 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide. One potential direction is to investigate its potential as a therapeutic agent in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and has the potential to be used in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential as a therapeutic agent in the treatment of inflammatory diseases. This compound has been shown to have anti-inflammatory properties and has the potential to be used in the treatment of diseases such as rheumatoid arthritis. Finally, future research could focus on improving the solubility and reducing the cost of this compound to make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with 3-chloroaniline to form 3-chloro-N-(3-nitrobenzoyl)aniline. The final step involves the reaction of this intermediate with 1,2-diaminoethane to form this compound.
Applications De Recherche Scientifique
4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide has various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. Additionally, this compound has been shown to have anti-inflammatory properties and has the potential to be used in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-2-1-3-12(9-11)19-15(21)10-4-5-13(18-7-6-17)14(8-10)20(22)23/h1-5,8-9,18H,6-7,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXKYRWXVVHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)NCCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5018381.png)
![2-(ethylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5018386.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N,2,5-trimethylbenzenesulfonamide](/img/structure/B5018392.png)


![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide](/img/structure/B5018411.png)
![2-[(3,4-dichlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5018413.png)

![N-cyclohexyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5018418.png)

![2-ethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5018427.png)

![N-(2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5018444.png)
![2-ethyl-1-[2-methoxy-4-(methylthio)benzoyl]piperidine](/img/structure/B5018459.png)